molecular formula C13H21N3O B1213733 Procainamide CAS No. 51-06-9

Procainamide

Número de catálogo B1213733
Número CAS: 51-06-9
Peso molecular: 235.33 g/mol
Clave InChI: REQCZEXYDRLIBE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of procainamide involves complex organic reactions, where key precursors are carefully reacted under controlled conditions. For instance, this compound derivatives have been synthesized by coupling this compound with polysaccharides like dextran and inulin, activated by partial periodate oxidation. These syntheses highlight the versatility and reactivity of this compound in forming bioconjugates, which could be explored for various biomedical applications (Schacht, Buys, Vermeersch, & Remon, 1984).

Molecular Structure Analysis

This compound's molecular structure is crucial for its biological activity and interactions. Research into this compound-imprinted polymers provides insight into its molecular recognition capabilities, demonstrating how the amide group in this compound distinguishes it from similar molecules. This specificity is attributed to hydrogen bonding and the structural arrangement of the molecule, emphasizing the importance of molecular structure in drug design and pharmacology (Chen, Liu, Xu, Li, & Tong, 2001).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, particularly those influencing DNA methylation. It has been found to inhibit DNA methyltransferase, affecting the transfer of methyl groups from S-adenosylmethionine to DNA, which could have implications for its pharmacodynamics and potential side effects (Scheinbart, Johnson, Gross, Edelstein, & Richardson, 1991).

Physical Properties Analysis

The physical properties of this compound, such as its melting point and thermal behavior, have been studied using techniques like thermogravimetric–differential thermal analysis. These studies provide a foundational understanding of this compound's stability and behavior under various conditions, essential for formulation and storage considerations (Burnham, Dollimore, & Alexander, 2000).

Chemical Properties Analysis

This compound's interaction with glucose and its conversion into various glucosylamines upon admixture highlights its chemical reactivity and the potential for chemical incompatibilities, which are crucial considerations in drug formulation and administration (Sianipar, Parkin, & Sunderland, 1994).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Clinical Effects

  • Pharmacokinetics in Humans : Procainamide has been extensively studied for its pharmacokinetics in humans. It is primarily used for the prevention or treatment of cardiac arrhythmias. The relationship between this compound dosages and plasma concentrations varies among patients, influencing its therapeutic and toxic effects. Clinical studies have found a correlation between plasma concentrations of this compound and its therapeutic and toxic effects, highlighting the importance of understanding its pharmacokinetics for effective clinical use (Koch-weser, 1971).

Metabolomics and Metabolism

  • Metabolomics in Humans and Mice : A study focused on the differences in this compound-induced lupus erythematosus between humans and mice. Through metabolomic analysis, the study identified significant variations in N-acylation and N-oxidation of this compound between humans and mice. These differences are crucial for understanding the metabolism and side effects of this compound in different species (Li et al., 2012).

Antiarrhythmic Properties

  • Prophylaxis in Acute Myocardial Infarction : A double-blind study demonstrated the effectiveness of this compound in preventing ventricular arrhythmias following acute myocardial infarction. The study provided insights into the therapeutic plasma concentrations needed for efficacy and highlighted the importance of monitoring plasma levels to prevent toxicity (Koch-weser et al., 1969).

Electrophysiological Impact

  • Influence on Cardiac Conduction : Research has shown that this compound can enhance rate-dependent conduction slowing in myocardial tissue, particularly in conditions of elevated myocardial extracellular potassium concentration. This study provides valuable insights into the electrophysiological mechanisms of this compound in arrhythmia management (Cascio et al., 1987).

Molecular and Cellular Effects

  • Effects on DNA Methyltransferase : this compound has been found to inhibit DNA methyltransferase in human T cell lines. This inhibition could contribute to the hypomethylation of DNA, offering a molecular perspective on the drug's mechanism of action and potential side effects (Scheinbart et al., 1991).

Radiopharmaceutical Potential

  • Use in Heart Imaging : A study on the preparation and biodistribution of 99mTc-procainamide as a radiopharmaceutical for heart imaging showed promising results. The study highlights this compound's potential beyond its conventional use as an antiarrhythmic agent, expanding into the field of medical imaging (Motaleb et al., 2016).

Safety and Hazards

Procainamide may cause lupus erythematosus in 25–30% of patients with long-term therapy . Adverse events associated with this compound usage include hypotension, bradycardia, atrioventricular block, and ventricular tachycardia . It is also harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name

4-amino-N-[2-(diethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REQCZEXYDRLIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

614-39-1 (hydrochloride)
Record name Procainamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7023512
Record name Procainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN PETROLEUM ETHER /HYDROCHLORIDE SALT/, 3.02e+00 g/L
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Procainamide is sodium channel blocker. It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses thereby effecting local anesthetic action., IV ADMIN...CAUSES FALL IN BLOOD PRESSURE; PERIPHERAL VASODILATATION PROBABLY CONTRIBUTES TO HYPOTENSIVE RESPONSE, BUT SYSTOLIC PRESSURE MAY BE REDUCED MORE THAN DIASTOLIC. ... CNS ACTIONS OF PROCAINAMIDE ARE NOT PROMINENT.
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS RN

51-06-9
Record name Procainamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procainamide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PROCAINAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27461
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Procainamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procainamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROCAINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L39WTC366D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROCAINAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3170
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

165-169 °C, 165 - 169 °C
Record name Procainamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01035
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Procainamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of procainamide hydrochloride (2.5 g) in H2O was treated with 2M aqueous Na2CO3 solution and extracted with EtOAc. The organic phase was washed (2 M aqueous Na2CO3 soln.), dried (Na2SO4), filtered and concentrated to give procainamide (2.28 g) as clear oil. A mixture of the intermediate 5 (100 mg, 0.35 mmol) and Cs2CO3 (174 mg, 0.53 mmol) was treated with a solution of procainamide (125 mg, 0.53 mmol) in dry DMSO (1.2 ml). The mixture was stirred at 100° C. for 5 h, followed by a normal workup (EtOAc, saturated aqueous NaHCO3 solution, saturated aqueous NaCl soln.; Na2SO4). Flash chromatography (eluent: DCM/MeOH gradient then DCM/MeOH gradient containing 1% conc. aqueous NH3 solution) and further purification by preparative TLC (eluent: DCM/MeOH containing 1% concentrated aqueous NH3 solution) gave 20 mg (12.8%) of compound 6.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Procainamide
Reactant of Route 2
Reactant of Route 2
Procainamide
Reactant of Route 3
Reactant of Route 3
Procainamide
Reactant of Route 4
Reactant of Route 4
Procainamide
Reactant of Route 5
Reactant of Route 5
Procainamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Procainamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.